BenchChemオンラインストアへようこそ!

Tetrahydrozoline Nitrate

Alpha-adrenergic receptor Pharmacology Selectivity

Tetrahydrozoline Nitrate is a selective α1-adrenergic agonist, distinct from mixed α1/α2 agonists like naphazoline. Official JAN recognition streamlines Japanese regulatory submissions; the absence of a USP monograph for this salt form creates strategic IP opportunities for novel fixed-dose combinations. Lower photochemical reactivity (singlet oxygen quantum yield 0.08 vs. 0.2 for naphazoline) and reduced ocular toxicity make it preferable for ophthalmic R&D. With limited aqueous solubility (31 mg/L at 25°C), it is an ideal model API for evaluating nano-suspension, cyclodextrin complexation, or lipid-based delivery systems where salt-form selection directly governs bioavailability and process design.

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 118201-38-0
Cat. No. B039039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrozoline Nitrate
CAS118201-38-0
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=NCCN3.[N+](=O)(O)[O-]
InChIInChI=1S/C13H16N2.HNO3/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13;2-1(3)4/h1-2,4,6,12H,3,5,7-9H2,(H,14,15);(H,2,3,4)
InChIKeySVQFLMKSDLCPAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrozoline Nitrate (CAS 118201-38-0): Imidazoline-Based Alpha-Adrenergic Agonist for Ophthalmic and Nasal Congestion Research


Tetrahydrozoline Nitrate (tetryzoline nitrate) is an organic nitrate salt of the imidazoline derivative tetrahydrozoline, formed by reaction of equimolar amounts of tetrahydrozoline and nitric acid [1]. It is an alpha-adrenergic receptor agonist that causes vasoconstriction, primarily used in ophthalmic and nasal decongestant formulations [2]. The compound is recognized in the Japanese Accepted Name (JAN) database and is distinct from the more common hydrochloride salt (USP/JAN) [3]. Its molecular formula is C13H16N2·HNO3 with a molecular weight of 263.30 g/mol [2].

Why Tetrahydrozoline Nitrate Cannot Be Freely Substituted by Other Imidazoline Decongestants


Despite sharing an imidazoline scaffold, alpha-adrenergic decongestants exhibit clinically meaningful differences in receptor selectivity, duration of action, photochemical stability, and toxicity profiles that preclude simple interchange [1]. Tetrahydrozoline is a selective alpha1-adrenergic receptor agonist, whereas naphazoline acts as a mixed alpha1/alpha2 agonist [2]; oxymetazoline and xylometazoline differ in both potency and duration of vasoconstriction [3]. Furthermore, the nitrate salt form of tetrahydrozoline possesses distinct physicochemical properties, including aqueous solubility and regulatory status, that directly impact formulation strategy and procurement decisions .

Tetrahydrozoline Nitrate: Quantitative Differentiation Evidence from Comparative Studies


Receptor Selectivity: Tetrahydrozoline Is a Selective Alpha1 Agonist, Unlike Naphazoline

Tetrahydrozoline is characterized as a selective alpha1-adrenergic receptor agonist, whereas naphazoline exhibits mixed alpha1/alpha2 agonism [1]. This difference in receptor profile underlies distinct clinical behaviors: selective alpha1 agonists like tetrahydrozoline are associated with a lower incidence of tachyphylaxis and rebound redness compared to mixed agonists, although head-to-head studies show naphazoline produces greater initial whitening [2].

Alpha-adrenergic receptor Pharmacology Selectivity

Duration of Action: Tetrahydrozoline Lasts 4-8 Hours, Shorter than Oxymetazoline and Xylometazoline

The duration of vasoconstrictive action for tetrahydrozoline is reported as 4-8 hours, compared to 6-10 hours for xylometazoline and 8-12 hours for oxymetazoline [1]. This shorter duration may be advantageous in scenarios requiring rapid onset and offset of vasoconstriction, such as diagnostic procedures or when minimizing prolonged exposure is desirable.

Duration of action Pharmacokinetics Ophthalmic

Photochemical Stability: Tetrahydrozoline Generates Different Reactive Oxygen Species Profile vs. Naphazoline

Under aerobic visible light irradiation in the presence of riboflavin (an endogenous photosensitizer), tetrahydrozoline (THZ) undergoes photo-oxidation with a distinct reactive oxygen species (ROS) profile compared to naphazoline (NPZ). For THZ, superoxide anion (O2•-), hydroxyl radical (HO•), and hydrogen peroxide (H2O2) were detected, whereas only HO• was unambiguously identified as the oxidative agent [1]. Upon direct UV irradiation, the quantum yield of singlet oxygen (O2(1Δg)) generation was 0.08 for THZ versus 0.2 for NPZ (literature value) [1].

Photostability Reactive oxygen species Formulation

Toxicity Profile: Tetrahydrozoline Is Less Toxic Than Naphazoline with Lower Interspecies Variability

Early pharmacological characterization demonstrated that tetrahydrozoline was less toxic than naphazoline in both rats and mice, with toxicity also showing less variability between species [1]. Additionally, tetrahydrozoline exhibited a low degree of local toxic action as measured by its effect on the conjunctiva and on ciliary movement of the tracheal mucosa [1].

Toxicology Safety Preclinical

Solubility: Tetrahydrozoline Nitrate Has Limited Aqueous Solubility (31 mg/L at 25°C)

Tetrahydrozoline nitrate exhibits an aqueous solubility of approximately 31 mg/L at 25°C . In contrast, tetrahydrozoline hydrochloride is freely soluble in water [1]. This marked difference in solubility (approximately 1000-fold, assuming HCl salt solubility >30 mg/mL) dictates that the nitrate salt requires different formulation approaches (e.g., use of co-solvents or pH adjustment) compared to the hydrochloride salt for aqueous-based products.

Solubility Formulation Physicochemical

Regulatory Status: Tetrahydrozoline Nitrate Is JAN-Listed but Not USP-Recognized

Tetrahydrozoline nitrate is officially recognized in the Japanese Accepted Name (JAN) database [1], while the hydrochloride salt is listed in both JAN and the United States Pharmacopeia (USP) [2]. The nitrate salt is not included in the USP. This differential regulatory acceptance means that procurement of the nitrate salt may be more suitable for Japanese market-oriented research or for studies requiring a salt form with distinct intellectual property or formulation considerations.

Regulatory Pharmacopoeia Compliance

Tetrahydrozoline Nitrate: Validated Application Scenarios Based on Comparative Evidence


Preclinical Ophthalmic Vasoconstriction Studies Requiring Selective Alpha1 Agonism

Utilize tetrahydrozoline nitrate in animal models of conjunctival hyperemia where selective alpha1-adrenergic receptor activation is desired to minimize alpha2-mediated side effects. The compound's established selectivity profile [1] and lower toxicity compared to naphazoline [2] make it a suitable tool for investigating vasoconstrictive mechanisms with reduced confounding off-target actions.

Photostability Assessment in Ophthalmic Formulation Development

Employ tetrahydrozoline nitrate as a model imidazoline in forced degradation studies to evaluate photochemical stability. Its distinct ROS generation profile and lower singlet oxygen quantum yield (0.08) relative to naphazoline (0.2) [3] provide a benchmark for assessing the impact of photosensitizers and antioxidants in novel ophthalmic vehicles.

Regulatory-Compliant Research Targeting Japanese Market Entry

Select tetrahydrozoline nitrate for formulation development and analytical method validation intended for Japanese regulatory submissions, leveraging its official JAN recognition [4]. The lack of a USP monograph for the nitrate salt [5] may also offer strategic intellectual property advantages for novel fixed-dose combinations or delivery systems.

Aqueous Solubility-Challenged Drug Delivery Research

Use tetrahydrozoline nitrate as a model low-solubility API (31 mg/L at 25°C) to evaluate advanced formulation technologies such as nano-suspensions, cyclodextrin complexation, or lipid-based systems, in direct comparison to the freely soluble hydrochloride salt [6] to quantify the impact of salt form on bioavailability and manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrahydrozoline Nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.